molecular formula C11H9ClN2O2 B13655014 2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid

2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid

Cat. No.: B13655014
M. Wt: 236.65 g/mol
InChI Key: WSOKBZGFRNTESX-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-chlorobenzyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with imidazole under basic conditions to form the intermediate 2-(4-chlorobenzyl)-1H-imidazole. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzyl)-1H-benzo[d]imidazole-5-amine: Similar structure but with an amine group instead of a carboxylic acid.

    4-Chlorobenzyl alcohol: Lacks the imidazole ring but contains the 4-chlorobenzyl group.

    4-Chlorobenzaldehyde: Contains the 4-chlorobenzyl group but with an aldehyde functional group.

Uniqueness

2-(4-Chlorobenzyl)-1h-imidazole-4-carboxylic acid is unique due to the presence of both the imidazole ring and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c12-8-3-1-7(2-4-8)5-10-13-6-9(14-10)11(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)

InChI Key

WSOKBZGFRNTESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(N2)C(=O)O)Cl

Origin of Product

United States

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